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Compound Focus: Rucaparib Phosphate

CAS No.: 459868-92-9

Cat. No.: S548581

Quantitative Pharmacokinetic Profile of Rucaparib

The table below summarizes the key quantitative data for Rucaparib, including its plasma protein binding

characteristics [1] [2].

Parameter Value Details/Conditions

Plasma Protein Binding 70% Bound to human plasma proteins in vitro [1].

Apparent Volume of Distribution 2300 L Mean value (Coefficient of Variation 21%) [1].
(vd)

Blood-to-Plasma Ratio 1.8 Indicates preferential distribution to red blood cells [1].

Absolute Bioavailability 36% Range: 30% to 45% [1].

Median Tmax at Steady State 1.9 Range: 0 to 5.98 hours at 600 mg twice-daily dose
hours [1].

Terminal Elimination Half-Life 26 hours Mean value (Coefficient of Variation 39%) [1].
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Parameter Value Details/Conditions
Apparent Clearance (CL) 44.2 L/h  Mean value at steady state (Coefficient of Variation
45%) [1].

Experimental Context and Methodologies

While detailed step-by-step protocols are not provided in the search results, the available data offers insights

into the experimental basis and broader pharmacological context.

¢ Basis for Protein Binding Data: The value of 70% plasma protein binding was determined in vitro
[1]. This type of experiment is typically conducted by incubating the drug with human plasma or
solutions of purified proteins like albumin, followed by a separation technigue (e.g., equilibrium
dialysis or ultracentrifugation) and quantification of the free and bound drug fractions [3].

¢ Role in Overall ADME Profile: The relatively high volume of distribution (2300 L) suggests that
Rucaparib distributes extensively into tissues beyond the bloodstream. The fact that it is 70% protein
bound means a significant portion remains in the circulation, but the high Vd indicates strong tissue
binding [1] [2]. The blood-to-plasma ratio greater than 1 shows a specific affinity for red blood cells,
which is a relevant consideration for bioanalytical methods during in vivo studies [1].

Rucaparib's Journey in the Body

The following diagram illustrates the key processes of Absorption, Distribution, Metabolism, and Excretion

(ADME) for Rucaparib, showing where plasma protein binding fits into the overall picture.
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Frequently Asked Questions

¢ Does Rucaparib's plasma protein binding suggest a risk of drug interactions? While Rucaparib is
70% bound to plasma proteins, the available drug interaction data suggests it has a manageable
clinical profile as a perpetrator of interactions [2]. It weakly inhibits several CYP enzymes
(CYP3A, CYP2C9, CYP2C19) and moderately inhibits CYP1A2, but no clinically meaningful drug

interactions have been observed that would require preemptive dose adjustment [2].

e What is the clinical significance of Rucaparib's blood-to-plasma ratie? A ratio of 1.8 indicates that
Rucaparib preferentially distributes into red blood cells [1]. This is a critical parameter for
bioanalytical scientists, as it determines whether drug concentration measurements should be

performed on whole blood or plasma to ensure accurate pharmacokinetic and toxicokinetic data.

e Do body weight, age, or organ function affect Rucaparib's distribution? A population
pharmacokinetic analysis found that body weight, body mass index, age, race, and sex have no
clinically significant effects on the pharmacokinetics of Rucaparib [2]. Furthermore, no starting dose

adjustments are necessary for patients with mild-to-moderate hepatic or renal impairment [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Rucaparib [go.drugbank.com]
2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib [pmc.ncbi.nlm.nih.gov]
3. (AG-014699) | PARP inhibitor | InvivoChem Rucaparib [invivochem.com]

To cite this document: Smolecule. [Rucaparib phosphate plasma protein binding effects]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548581#rucaparib-

phosphate-plasma-protein-binding-effects]

© 2026 Smolecule. All rights reserved. 3/4 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9652254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9652254/
https://go.drugbank.com/drugs/DB12332
https://pmc.ncbi.nlm.nih.gov/articles/PMC9652254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9652254/
https://www.smolecule.com/products/s548581?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB12332
https://pmc.ncbi.nlm.nih.gov/articles/PMC9652254/
https://www.invivochem.com/rucaparib-ag-014699.html
https://www.smolecule.com/products/b548581#rucaparib-phosphate-plasma-protein-binding-effects
https://www.smolecule.com/products/b548581#rucaparib-phosphate-plasma-protein-binding-effects
https://www.smolecule.com/products/b548581#rucaparib-phosphate-plasma-protein-binding-effects
https://www.smolecule.com/products/s548581?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization

Specifications & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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